5-溴噻吩-3-腈

描述

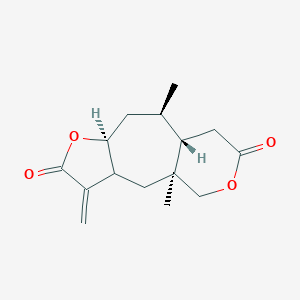

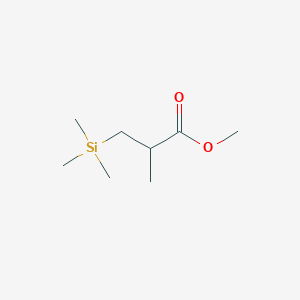

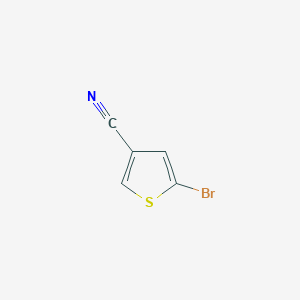

5-Bromothiophene-3-carbonitrile is a chemical compound that is part of the thiophene family, which are heterocyclic compounds containing a sulfur atom. This particular compound is characterized by a bromine atom and a carbonitrile group attached to the thiophene ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex thiophene derivatives and polymers.

Synthesis Analysis

The synthesis of derivatives related to 5-Bromothiophene-3-carbonitrile has been explored in various studies. For instance, a one-pot reaction involving the oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 has been reported to yield 3,4-diaryl-2,5-dibromothiophenes with high efficiency . This method demonstrates the dual role of Br2 in the transformation process. Additionally, the synthesis of bithiophene-substituted heterocycles bearing carbonitrile groups has been achieved through different synthetic protocols, starting from 2-acetyl-5-bromothiophene . These methods highlight the reactivity of bromothiophene intermediates and their utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-3-carbonitrile derivatives can be characterized through various spectral analysis techniques. In the context of thiophene-based derivatives, spectral analysis has been used to confirm the structures of novel compounds synthesized from 5-bromothiophene-2-carboxylic acid . These studies provide insights into the electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

5-Bromothiophene-3-carbonitrile and its derivatives participate in a variety of chemical reactions. The Suzuki coupling reaction is a notable example, where 5-bromothiophene derivatives serve as precursors for the formation of tetraarylthiophenes . Additionally, the Stille coupling reaction followed by a condensation step has been used to prepare guanyl hydrazones of bithiophenes . These reactions demonstrate the compounds' versatility in forming carbon-carbon and carbon-nitrogen bonds, which is essential for the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromothiophene-3-carbonitrile derivatives are influenced by their molecular structure. For example, the photophysical properties of a compound containing 5-bromothiophene units have been studied, revealing its absorption and fluorescence characteristics in various solvents . Such properties are important for applications in materials science, such as the development of fluorescent dyes. Furthermore, density functional theory (DFT) calculations have been employed to study the structural and electronic properties of thiophene-based derivatives, providing a deeper understanding of their stability and reactivity .

科学研究应用

材料科学: 腐蚀抑制剂

5-溴噻吩-3-腈: 被应用于材料科学,特别是作为腐蚀抑制剂 。它的噻吩衍生物已知会在金属表面形成保护层,防止氧化降解。这种应用对于延长从建筑到海洋环境等各个行业中金属部件的使用寿命至关重要。

有机半导体

在电子领域,5-溴噻吩-3-腈在有机半导体的发展中发挥着重要作用 。这些材料对于制造灵活、轻便且经济高效的电子设备至关重要。该化合物的结构特性有助于电荷传输机制,而电荷传输机制是半导体功能的基础。

有机场效应晶体管 (OFETs)

像5-溴噻吩-3-腈这样的分子对OFETs 的发展产生了重大影响 。它的衍生物用于增强OFETs的性能,OFETs是现代电子设备中的关键组件,具有低功耗和薄外形等优点。

有机发光二极管 (OLEDs)

5-溴噻吩-3-腈: 有助于 OLEDs 的制造 。OLED技术因其能够产生明亮、清晰且节能的光而被广泛应用于显示器和照明应用中。该化合物的衍生物可用于OLED的发射层,影响颜色纯度和器件效率。

药物化学: 药理性质

包括5-溴噻吩-3-腈在内的噻吩衍生物表现出一系列药理性质 。它们因其潜在的抗癌、抗炎、抗菌、降压和抗动脉粥样硬化作用而被研究。这使得它们成为开发新型治疗剂的宝贵候选药物。

抗氧化活性

最近的研究探索了噻吩衍生物的抗氧化活性 。5-溴噻吩-3-腈及其合成的化合物在中和自由基方面显示出希望,自由基在预防氧化应激相关疾病中发挥作用。

安全和危害

未来方向

Thiophene derivatives, including 5-Bromothiophene-3-carbonitrile, have potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . They are also being explored for their antioxidant activities . Future research could focus on developing new synthetic methods and investigating their biological activities.

作用机制

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to be involved in various biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The bromine atom in 5-Bromothiophene-3-carbonitrile could potentially enhance the reactivity of the molecule, allowing it to interact with its targets more effectively.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce significant molecular and cellular changes .

属性

IUPAC Name |

5-bromothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWMTJRCGWONCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570076 | |

| Record name | 5-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18792-00-2 | |

| Record name | 5-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。